synthesis of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid
synthesis of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid
An In-depth Technical Guide to the Synthesis of 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, scientifically grounded methodology for the . This complex biaryl molecule holds significant potential as a structural motif in supramolecular chemistry, materials science—particularly as a linker for metal-organic frameworks (MOFs)—and as a scaffold in medicinal chemistry. The synthetic strategy detailed herein is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. This guide emphasizes the causal reasoning behind procedural choices, offering field-proven insights to ensure reproducibility and high-yield success. All protocols are designed as self-validating systems, supported by authoritative references and visual aids to clarify complex transformations.
Introduction and Strategic Overview
The synthesis of poly-functionalized biaryl compounds is a cornerstone of modern organic chemistry. The target molecule, 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid, presents a unique synthetic challenge due to its trifunctional nature, incorporating three carboxylic acid groups and a sterically demanding trifluoromethyl group. These functional groups impart specific electronic and geometric properties, making it a valuable building block for advanced materials and pharmacologically active agents.[1][2][3]
Our synthetic approach is built upon a convergent strategy that leverages the robustness and functional group tolerance of the Suzuki-Miyaura cross-coupling reaction.[4][5] This strategy involves the coupling of two key aromatic fragments, followed by the hydrolysis of protecting groups to yield the final product.
The core synthetic sequence is as follows:
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Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Formation of the central C-C biaryl bond by reacting a boronic acid derivative with an aryl halide. To prevent undesirable side reactions with the acidic protons of the carboxyl groups, ester-protected precursors are employed.
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Saponification (Ester Hydrolysis): Removal of the methyl ester protecting groups under basic conditions to liberate the three carboxylic acid moieties.
This two-step process is efficient, scalable, and utilizes commercially available or readily accessible starting materials.
Retrosynthetic Analysis & Workflow
A retrosynthetic disconnection of the target molecule across the biaryl axis logically points to a Suzuki-Miyaura coupling reaction. The precursors are identified as a boronic acid (or its ester equivalent) and an aryl halide.
Caption: Retrosynthetic analysis of the target molecule.
The overall forward synthesis workflow is visualized below, starting from the protected precursors.
Caption: Overall synthetic workflow diagram.
Experimental Protocols
Part 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[5] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with electronically diverse or sterically hindered substrates.[6] For this synthesis, a system of Pd(PPh₃)₄ is selected for its reliability and commercial availability, though other modern catalyst systems could also be effective.[7] A base, such as potassium carbonate, is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[8]
Reaction Scheme: (3,5-Bis(methoxycarbonyl)phenyl)boronic acid + Methyl 3-bromo-5-trifluoromethylbenzoate → Trimethyl 5'-(trifluoromethyl)-[1,1'-biphenyl]-3,3',5-tricarboxylate
Materials & Reagents
| Reagent | Mol. Wt. ( g/mol ) | Amount (mg) | Moles (mmol) | Molar Eq. |
| (3,5-Bis(methoxycarbonyl)phenyl)boronic acid | 238.00 | 286 | 1.2 | 1.2 |
| Methyl 3-bromo-5-trifluoromethylbenzoate | 285.04 | 285 | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 58 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 415 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - | - |
| Water | - | 2 mL | - | - |
Step-by-Step Protocol:
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Inert Atmosphere: To a 50 mL three-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add methyl 3-bromo-5-trifluoromethylbenzoate (285 mg, 1.0 mmol), (3,5-bis(methoxycarbonyl)phenyl)boronic acid (286 mg, 1.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed 1,4-dioxane (10 mL) via syringe.
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Base Addition: In a separate vial, dissolve potassium carbonate (415 mg, 3.0 mmol) in degassed water (2 mL). Add this aqueous solution to the reaction flask.
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Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (30 mL). Transfer to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, Trimethyl 5'-(trifluoromethyl)-[1,1'-biphenyl]-3,3',5-tricarboxylate, can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield a white solid.
Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Part 2: Saponification (Ester Hydrolysis)
Saponification is the hydrolysis of an ester under basic conditions, which irreversibly produces a carboxylate salt and an alcohol.[9] This method is preferred over acid-catalyzed hydrolysis because the latter is an equilibrium process.[10] A strong acid is then used during the work-up to protonate the carboxylate salts, yielding the final carboxylic acid products.
Reaction Scheme: Trimethyl 5'-(trifluoromethyl)-[1,1'-biphenyl]-3,3',5-tricarboxylate → 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid
Materials & Reagents
| Reagent | Mol. Wt. ( g/mol ) | Amount (from Part 1) | Moles (mmol) |
| Trimethyl 5'-(trifluoromethyl)-[1,1'-biphenyl]-3,3',5-tricarboxylate | 452.36 | ~452 mg (Assumed 100% yield) | 1.0 |
| Lithium Hydroxide (LiOH) | 23.95 | 120 mg | 5.0 |
| Tetrahydrofuran (THF) | - | 10 mL | - |
| Water | - | 5 mL | - |
| Hydrochloric Acid (HCl), 2 M | - | ~5 mL (or until pH 1-2) | - |
Step-by-Step Protocol:
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Dissolution: Dissolve the tri-ester intermediate (~1.0 mmol) in a mixture of THF (10 mL) and water (5 mL) in a 50 mL round-bottom flask with a magnetic stir bar.
-
Base Addition: Add lithium hydroxide (120 mg, 5.0 mmol). The use of LiOH is common for its high reactivity in THF/water mixtures.
-
Reaction: Stir the mixture at room temperature for 18-24 hours, or gently heat to 40-50 °C to expedite the reaction. Monitor the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction to room temperature, remove the THF under reduced pressure. Dilute the remaining aqueous solution with 10 mL of water. Cool the solution in an ice bath and carefully acidify by dropwise addition of 2 M HCl until the pH is between 1 and 2. A white precipitate of the product should form.
-
Isolation: Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold deionized water (2 x 10 mL) to remove inorganic salts. Dry the product under high vacuum to afford 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid as a white or off-white solid. Further purification can be achieved by recrystallization if necessary.
Conclusion
This guide outlines a robust and reproducible two-step synthesis for 3-(3,5-Dicarboxyphenyl)-5-trifluoromethylbenzoic acid. The strategy, centered on a Suzuki-Miyaura cross-coupling and subsequent ester hydrolysis, provides a clear and efficient pathway to this valuable trifunctional building block. By detailing the rationale behind the chosen methodologies and providing step-by-step protocols, this document serves as a practical resource for researchers engaged in materials science and pharmaceutical development.
References
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Title: The Hydrolysis of Esters Source: Chemistry LibreTexts URL: [Link]
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Title: HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS Source: European Patent Office (EP 0675867 B1) URL: [Link]
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Title: 3,5-Dicarboxyphenylboronic acid Source: UGA Student Affairs URL: [Link]
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Title: 3,5-Dicarboxyphenylboronic acid Source: CoreSyn URL: [Link]
- Title: Process for the synthesis of 3,5-bis(trifluoromethyl)
-
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Title: Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis Source: University of Windsor URL: [Link]
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Title: SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE Source: PMC (National Center for Biotechnology Information) URL: [Link]
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Title: Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol Source: Organic Syntheses URL: [Link]
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